molecular formula C11H11BO3 B6342429 5-(2-Tolyl)furan-2-boronic acid CAS No. 2096337-07-2

5-(2-Tolyl)furan-2-boronic acid

Cat. No. B6342429
CAS RN: 2096337-07-2
M. Wt: 202.02 g/mol
InChI Key: JBUQFOBMHCTLPH-UHFFFAOYSA-N
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Description

5-(2-Tolyl)furan-2-boronic acid is a boronic acid derivative of 2-furan, which is an aromatic hydrocarbon. It is a widely used organic compound in the field of organic synthesis, due to its versatile reactivity and stability. This compound has been used in various applications, such as the synthesis of organic compounds, the formation of polymers, and the preparation of pharmaceuticals.

Scientific Research Applications

5-(2-Tolyl)furan-2-boronic acid has been widely used in scientific research due to its versatile reactivity and stability. It has been used in the synthesis of organic compounds, the formation of polymers, and the preparation of pharmaceuticals. In addition, this compound has also been used in the synthesis of various heterocyclic compounds, such as furanones, thiophenes, and thiazoles. Furthermore, 5-(2-Tolyl)furan-2-boronic acid has been used in the synthesis of various metal-organic frameworks, which are used in various applications, such as gas storage and catalysis.

Mechanism of Action

The mechanism of action of 5-(2-Tolyl)furan-2-boronic acid is based on its ability to form boronate esters with various substrates. These boronate esters can then undergo a variety of reactions, depending on the substrate. For example, boronate esters can be used to form metal-organic frameworks, as well as to catalyze organic reactions.
Biochemical and Physiological Effects
Due to its reactivity and stability, 5-(2-Tolyl)furan-2-boronic acid has been used in various biochemical and physiological studies. For example, it has been used to study the role of boronate esters in the regulation of enzyme activity, as well as to study the role of boronate esters in the regulation of gene expression. In addition, this compound has also been used in the study of the metabolism of drugs, as well as in the study of the biological effects of boronates.

Advantages and Limitations for Lab Experiments

The use of 5-(2-Tolyl)furan-2-boronic acid in lab experiments has several advantages. Firstly, this compound is relatively stable and can be stored for long periods of time. Secondly, it is relatively easy to obtain and is relatively inexpensive. Finally, it has a wide range of reactivity, allowing for a variety of reactions to be carried out.
However, there are also several limitations to the use of 5-(2-Tolyl)furan-2-boronic acid in lab experiments. Firstly, this compound is toxic and should be handled with care. Secondly, it is not soluble in water, and therefore, special solvents must be used in order to carry out reactions. Finally, the reactivity of 5-(2-Tolyl)furan-2-boronic acid is limited, and therefore, it is not suitable for use in certain types of reactions.

Future Directions

The use of 5-(2-Tolyl)furan-2-boronic acid in scientific research has a wide range of potential applications. One potential future direction is the development of new catalysts based on boronate esters. Another potential direction is the development of new polymers and materials based on boronate esters. Finally, 5-(2-Tolyl)furan-2-boronic acid could also be used in the development of new drugs and pharmaceuticals.

Synthesis Methods

The synthesis of 5-(2-Tolyl)furan-2-boronic acid is typically achieved through a two-step process. In the first step, the starting material, 2-furan, is reacted with boronic acid in the presence of a base catalyst to form the desired boronic acid derivative. The second step involves the oxidation of the boronic acid derivative to the desired product, 5-(2-Tolyl)furan-2-boronic acid. This process is often carried out using a chemical oxidizing agent such as hydrogen peroxide or potassium permanganate.

properties

IUPAC Name

[5-(2-methylphenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUQFOBMHCTLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Tolyl)furan-2-boronic acid

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